molecular formula C16H15Cl2FN2OS B4896680 N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(3-chlorophenyl)urea

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(3-chlorophenyl)urea

Cat. No. B4896680
M. Wt: 373.3 g/mol
InChI Key: YYMMZBWKAFJGHA-UHFFFAOYSA-N
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Description

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(3-chlorophenyl)urea, commonly known as CFTRinh-172, is a promising compound that has been extensively studied for its potential therapeutic applications. It is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for the transport of chloride ions across cell membranes. CFTRinh-172 has been shown to improve chloride transport in CFTR-expressing cells and has been considered as a potential treatment for cystic fibrosis (CF) and other diseases that involve CFTR dysfunction.

Mechanism of Action

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(3-chlorophenyl)ureainh-172 is a potent inhibitor of the N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(3-chlorophenyl)urea protein, which is responsible for the transport of chloride ions across cell membranes. N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(3-chlorophenyl)ureainh-172 binds to the cytoplasmic side of the N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(3-chlorophenyl)urea protein and prevents the opening of the chloride channel. This results in the inhibition of chloride transport across the cell membrane, leading to the accumulation of chloride ions inside the cell.
Biochemical and Physiological Effects:
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(3-chlorophenyl)ureainh-172 has been shown to improve chloride transport in N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(3-chlorophenyl)urea-expressing cells, leading to the restoration of normal ion transport and fluid secretion. In addition, N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(3-chlorophenyl)ureainh-172 has been shown to rescue the function of mutant N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(3-chlorophenyl)urea proteins, which are responsible for the development of cystic fibrosis. N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(3-chlorophenyl)ureainh-172 has also been investigated for its potential use in other diseases that involve N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(3-chlorophenyl)urea dysfunction, such as secretory diarrhea, polycystic kidney disease, and COPD.

Advantages and Limitations for Lab Experiments

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(3-chlorophenyl)ureainh-172 has several advantages for lab experiments, including its high potency and selectivity for the N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(3-chlorophenyl)urea protein. It has also been well-characterized and extensively studied, making it a reliable tool for investigating N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(3-chlorophenyl)urea function. However, N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(3-chlorophenyl)ureainh-172 has some limitations, including its potential toxicity and off-target effects. These limitations must be taken into consideration when designing experiments using N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(3-chlorophenyl)ureainh-172.

Future Directions

There are several future directions for research on N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(3-chlorophenyl)ureainh-172. One area of interest is the development of more potent and selective N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(3-chlorophenyl)urea inhibitors that can be used for the treatment of CF and other diseases that involve N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(3-chlorophenyl)urea dysfunction. Another area of interest is the investigation of the long-term effects of N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(3-chlorophenyl)urea inhibition on cell function and viability. Finally, the development of new drug delivery systems for N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(3-chlorophenyl)urea inhibitors, such as nanoparticles, may improve the efficacy and safety of these compounds.

Synthesis Methods

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(3-chlorophenyl)ureainh-172 can be synthesized using a multi-step process that involves the reaction of 2-chloro-6-fluorobenzyl chloride with 2-mercaptoethylamine to form the thiol intermediate. This intermediate is then reacted with 3-chlorophenyl isocyanate to form the final product, N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(3-chlorophenyl)ureainh-172. The synthesis of N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(3-chlorophenyl)ureainh-172 has been well-established, and several modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(3-chlorophenyl)ureainh-172 has been extensively studied in vitro and in vivo for its potential therapeutic applications. It has been shown to improve chloride transport in N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(3-chlorophenyl)urea-expressing cells and to rescue the function of mutant N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(3-chlorophenyl)urea proteins. N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(3-chlorophenyl)ureainh-172 has also been investigated for its potential use in other diseases that involve N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-(3-chlorophenyl)urea dysfunction, such as secretory diarrhea, polycystic kidney disease, and chronic obstructive pulmonary disease (COPD).

properties

IUPAC Name

1-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-3-(3-chlorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2FN2OS/c17-11-3-1-4-12(9-11)21-16(22)20-7-8-23-10-13-14(18)5-2-6-15(13)19/h1-6,9H,7-8,10H2,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMMZBWKAFJGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NCCSCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-[(2-Chloro-6-fluorobenzyl)sulfanyl]ethyl}-3-(3-chlorophenyl)urea

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